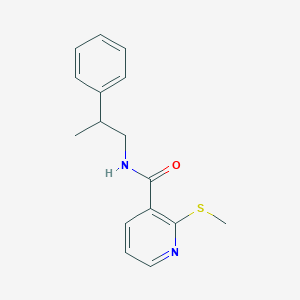
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MS-8, and it has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
MS-8 has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where it has been shown to have an effect on the activity of certain neurotransmitters. Specifically, MS-8 has been shown to increase the release of dopamine and norepinephrine in the brain. This makes it a potentially useful tool for studying the role of these neurotransmitters in various behaviors and disorders.
Another area of research is in the field of cancer biology. MS-8 has been shown to have an inhibitory effect on the growth of certain cancer cell lines. This makes it a potential candidate for further study as a cancer treatment.
Mecanismo De Acción
The mechanism of action of MS-8 is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MS-8 are varied. In addition to its effects on neurotransmitter levels, it has been shown to have an effect on the activity of certain enzymes and ion channels. It has also been shown to have an effect on blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MS-8 in lab experiments is its specificity for dopamine and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various behaviors and disorders. However, one limitation is its low yield in the synthesis process, which can make it difficult to obtain in large quantities for experiments.
Direcciones Futuras
There are several future directions for research on MS-8. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the study of its potential applications in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on behavior and physiology.
Conclusion:
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide, or MS-8, is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have an effect on neurotransmitter levels, as well as on the activity of certain enzymes and ion channels. While it has potential as a tool for studying the role of dopamine and norepinephrine in various behaviors and disorders, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of 2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide involves several steps. The first step is the reaction of 2-aminopyridine with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with potassium thioacetate to form the final product, MS-8. The yield of this reaction is typically around 50%.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(2-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(13-7-4-3-5-8-13)11-18-15(19)14-9-6-10-17-16(14)20-2/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISSIHTYRBJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)
![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)
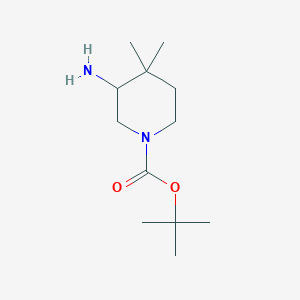
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)
![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2571641.png)
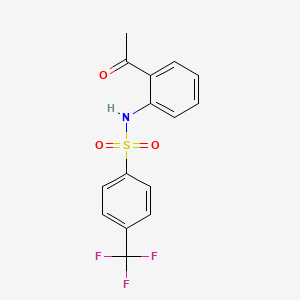
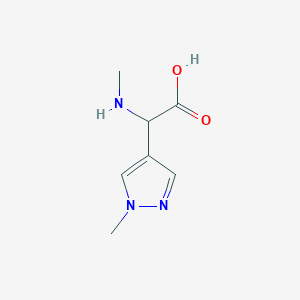
![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)
![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)
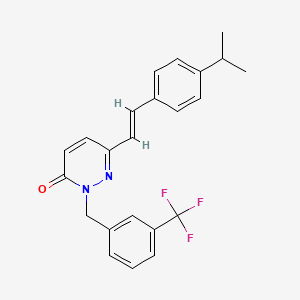

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)